4-(4-methanesulfonylpiperazin-1-yl)-1lambda6-thiane-1,1-dione
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Description
4-(4-methanesulfonylpiperazin-1-yl)-1lambda6-thiane-1,1-dione is a useful research compound. Its molecular formula is C10H20N2O4S2 and its molecular weight is 296.4. The purity is usually 95%.
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Scientific Research Applications
Analytical Chemistry Applications
- A sensitive and selective method for the determination of a non-peptide oxytocin receptor antagonist in human plasma is described, utilizing automated pre-column chemical derivatization and high-performance liquid chromatography with fluorescence detection. This method demonstrates the utility of derivatives of the mentioned compound in analytical applications, showcasing their importance in drug monitoring and pharmacokinetic studies (Kline, Kusma, & Matuszewski, 1999).
Medicinal Chemistry Applications
- Research on substituted piperazines as ligands for melanocortin receptors indicates the significance of structural modifications on the piperazine ring for receptor affinity. This research highlights the potential therapeutic applications of such compounds in treating conditions associated with melanocortin receptors (Mutulis et al., 2004).
- The development of novel antidepressants involves the modification of piperazine derivatives, underscoring their role in the design of new therapeutic agents (Hvenegaard et al., 2012).
Synthetic Methodology
- An account of synthetic strategies aimed at preparing cyclic sulfone derivatives from commercially available starting materials reveals the importance of such compounds as building blocks in organic synthesis, particularly for medicinal chemistry applications (Hugelshofer et al., 2021).
- The exploration of reactions of N-sulfonylalkylamines with ynamines for the formation of novel S,N-heterocycles contributes to the diversity of available synthetic routes for constructing complex molecular architectures, which is crucial for drug discovery and materials science (Tornus et al., 1995).
Properties
IUPAC Name |
4-(4-methylsulfonylpiperazin-1-yl)thiane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4S2/c1-17(13,14)12-6-4-11(5-7-12)10-2-8-18(15,16)9-3-10/h10H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZKYSJQVLRZRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2CCS(=O)(=O)CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.